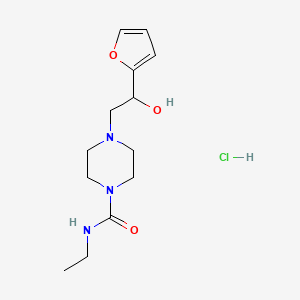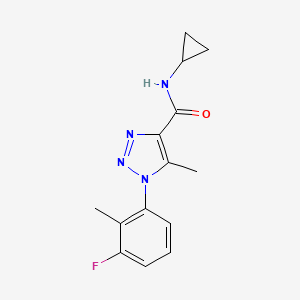
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three heteroatoms, one of which is oxygen and the other two are nitrogen . The specific compound you mentioned seems to be a derivative of oxadiazole, with additional phenyl and benzoic acid groups .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives can vary widely depending on the specific compound and the conditions. Some oxadiazole derivatives have been found to exhibit various biological activities, which could involve complex chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole derivative would need to be determined experimentally. These could include properties like melting point, solubility, and stability .Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. For example, derivatives have been synthesized and assessed for their ability to inhibit corrosion of mild steel in sulphuric acid. Studies utilizing gravimetric, electrochemical, SEM, and computational methods have demonstrated that these derivatives form protective layers on the metal surface, thereby reducing corrosion rates significantly (Ammal, Prajila, & Joseph, 2018). This application is crucial for industries where metal durability is essential.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been explored, with compounds showing significant activity against various bacteria and fungi. For instance, synthesized compounds were evaluated for antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their utility as potential antimicrobial agents (R. et al., 2017).
Anticancer Evaluation
The anticancer activity of 1,3,4-oxadiazole derivatives has also been investigated. Compounds synthesized from benzoic acids and other precursors were evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives exhibited higher anticancer activities than reference drugs, highlighting their potential for further development into anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Novel Compounds Synthesis
Research into 1,3,4-oxadiazole derivatives extends to the synthesis of novel compounds with diverse applications. For example, derivatives with antifungal activity have been synthesized, demonstrating the versatility of this chemical structure in creating compounds that could lead to new antifungal drugs (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Mécanisme D'action
Target of Action
Oxadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit tyrosine kinase and cathepsin K , enzymes that play crucial roles in cell signaling and bone remodeling, respectively.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Result of Action
For example, its anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDEKACMLWWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)
![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2999087.png)


![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2999097.png)
![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)
![N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2999099.png)
amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
